molecular formula C13H15NO3 B13460270 2-Cyclopentaneamidobenzoic acid

2-Cyclopentaneamidobenzoic acid

Cat. No.: B13460270
M. Wt: 233.26 g/mol
InChI Key: CRSMVTGVZVZHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentaneamidobenzoic acid is an organic compound characterized by the presence of a cyclopentane ring attached to an amide group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentaneamidobenzoic acid typically involves the reaction of cyclopentylamine with a benzoic acid derivative. One common method is the amidation reaction, where cyclopentylamine reacts with benzoic acid or its derivatives under specific conditions to form the desired compound. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance the yield and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentaneamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyclopentaneamidobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane carboxylic acid: Similar in structure but lacks the amide group.

    Benzoic acid: Contains the benzoic acid moiety but lacks the cyclopentane ring.

    Cyclopentylamine: Contains the cyclopentane ring and amine group but lacks the benzoic acid moiety.

Uniqueness

2-Cyclopentaneamidobenzoic acid is unique due to the combination of the cyclopentane ring, amide group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(cyclopentanecarbonylamino)benzoic acid

InChI

InChI=1S/C13H15NO3/c15-12(9-5-1-2-6-9)14-11-8-4-3-7-10(11)13(16)17/h3-4,7-9H,1-2,5-6H2,(H,14,15)(H,16,17)

InChI Key

CRSMVTGVZVZHEY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.